molecular formula C3H8O B12060370 propan-2-(17O)ol CAS No. 1173018-27-3

propan-2-(17O)ol

Cat. No.: B12060370
CAS No.: 1173018-27-3
M. Wt: 61.09 g/mol
InChI Key: KFZMGEQAYNKOFK-AZXPZELESA-N
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Description

Propan-2-(17O)ol is an isotopically labeled form of propan-2-ol (isopropyl alcohol) where the oxygen atom is the stable isotope Oxygen-17 . This labeling makes it an invaluable tool in advanced research settings, particularly as a tracer for elucidating reaction mechanisms and studying metabolic pathways. Unlike common propan-2-ol, which is a colorless, flammable liquid with a pungent odor and is miscible with water, ethanol, and chloroform , the O-17 labeled version provides a distinct spectroscopic signature. The primary research value of this compound lies in its use in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The Oxygen-17 nucleus is NMR-active, allowing researchers to non-destructively track the fate of the oxygen atom through complex chemical or biological processes. This is crucial for investigating the mechanisms of oxidation reactions, where propan-2-ol is oxidized to acetone , or in transfer hydrogenation reactions like the Meerwein-Ponndorf-Verley reduction, where it acts as both a solvent and a hydride source . In metabolic studies, it can be used to trace the biological pathway of isopropyl alcohol, which is known to be metabolized into acetone in the body . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle it with appropriate care, considering its base compound's flammability and mildly toxic properties .

Properties

CAS No.

1173018-27-3

Molecular Formula

C3H8O

Molecular Weight

61.09 g/mol

IUPAC Name

propan-2-(17O)ol

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i4+1

InChI Key

KFZMGEQAYNKOFK-AZXPZELESA-N

Isomeric SMILES

CC(C)[17OH]

Canonical SMILES

CC(C)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalyst Selection

The hydrogenation of acetone to isopropanol proceeds via the addition of molecular hydrogen (H2) across the carbonyl group of acetone, facilitated by a heterogeneous catalyst. Raney nickel, a porous nickel-aluminum alloy, is the preferred catalyst due to its high surface area and stability under elevated temperatures and pressures. The reaction mechanism involves the following steps:

  • Adsorption : Acetone and hydrogen adsorb onto the catalyst surface.

  • Activation : The carbonyl oxygen interacts with nickel sites, polarizing the C=O bond.

  • Hydrogen Addition : Sequential addition of hydrogen atoms to the carbonyl carbon and oxygen yields isopropanol.

The isotopic integrity of the 17O label is preserved throughout this process, as the ketonic oxygen in acetone directly becomes the hydroxyl oxygen in isopropanol.

Industrial-Scale Reactor Design and Conditions

A patented continuous-flow reactor system (Figure 1) exemplifies the scalability of this method. Key operational parameters include:

  • Temperature : 70–85°C (maintained via a reactor jacket).

  • Pressure : 18–20 kg/cm².

  • Catalyst Bed : Fixed bed of Raney nickel (2,500 mL volume).

  • Feed Rates :

    • Acetone: 3–6 L/hour.

    • Hydrogen: 1,850–3,710 standard liters/hour.

    • Recycle Stream: 24–48 L/hour (reaction product recirculated to maintain reactor concentration).

Table 1: Representative Hydrogenation Conditions and Outcomes

ParameterExample 6Example 7
Acetone Feed (L/h)36
Recycle Rate (L/h)2448
Hydrogen Feed (SL/h)1,8503,710
Temperature (°C)8577
Pressure (kg/cm²)2018
Acetone Conversion (%)99.893.4–94.7
Isopropanol Selectivity99.999.9

The recycle stream minimizes side reactions and stabilizes reactor temperature, while excess hydrogen ensures complete acetone reduction. Notably, Example 6 achieved 99.8% conversion and 99.9% selectivity, underscoring the method’s efficiency.

Synthesis of 17O-Labeled Acetone Precursors

The preparation of 17O-enriched acetone, the critical precursor for this route, remains a specialized process. Two principal strategies dominate:

Oxidation of 17O-Labeled Propan-2-ol

A cyclic but validated approach involves oxidizing this compound to acetone, which is subsequently re-hydrogenated. The oxidation, as described in Source, employs acidified potassium dichromate (K2Cr2O7/H2SO4) to convert the alcohol to acetone:

CH3CH(17OH)CH3K2Cr2O7/H2SO4CH3C(17O)CH3+H2O\text{CH}3\text{CH}(^{17}\text{OH})\text{CH}3 \xrightarrow{\text{K}2\text{Cr}2\text{O}7/\text{H}2\text{SO}4} \text{CH}3\text{C}(^{17}\text{O})\text{CH}3 + \text{H}2\text{O}

While this method ensures 17O retention, it is primarily useful for recycling labeled material rather than de novo synthesis.

Challenges in Isotopic Purity and Product Isolation

Enrichment and Purification

Commercial this compound typically contains 20 atom % 17O, as achieving higher enrichment is cost-prohibitive due to the isotope’s low natural abundance. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the 56–58°C boiling fraction, which corresponds to the azeotrope of isopropanol and water. Anhydrous conditions are maintained using molecular sieves or magnesium sulfate.

Analytical Verification

Quality control employs mass spectrometry and NMR to confirm isotopic enrichment. The 17O^{17}\text{O}-NMR spectrum of this compound exhibits a distinct shift at 180–200 ppm, contrasting with the 16O analog’s absence of signal in this region.

Industrial and Research Applications

This compound’s primary applications include:

  • NMR Solvent : Enhances signal resolution in 17O^{17}\text{O}-NMR studies of macromolecular dynamics.

  • Metabolic Tracers : Tracks oxygen migration in biochemical pathways without radioactive hazards.

  • Environmental Analysis : Serves as an internal standard for detecting oxygen-containing pollutants via isotope dilution mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Propan-2-(17O)ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propan-2-(17O)ol involves its interaction with cellular membranes and proteins, leading to the disruption of microbial cell walls and denaturation of proteins. This results in the bactericidal and antiseptic properties observed in medical applications . The molecular targets include enzymes and structural proteins within microbial cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Propan-2-ol vs. Propan-1-ol

Propan-2-ol (isopropyl alcohol) and propan-1-ol (n-propanol) are structural isomers with distinct physicochemical properties due to differences in hydroxyl group placement:

Property Propan-2-(17O)ol Propan-2-ol Propan-1-ol
Molecular Formula C₃H₈¹⁷O C₃H₈O C₃H₈O
Molecular Weight (g/mol) 61.103 60.095 60.095
Boiling Point ~82.6°C* 82.6°C 97.4°C
Acidity (pKa) ~19.1* 19.1 16.5
Primary Use Isotopic tracing Solvent, disinfectant Solvent, precursor in synthesis

*Values for this compound are estimated based on isotopic substitution effects.

  • Physical Properties : Propan-2-ol’s branched structure reduces intermolecular hydrogen bonding, resulting in a lower boiling point and higher volatility compared to propan-1-ol.
  • Chemical Reactivity : Propan-1-ol (a primary alcohol) is more acidic due to better stabilization of the conjugate base, whereas propan-2-ol’s secondary alcohol character makes it less reactive in oxidation reactions.

Isotopologues: this compound vs. Propan-2-(18O)ol and Propan-2-(2H)ol

Isotopic variants of propan-2-ol differ in nuclear composition but retain identical chemical structures:

Isotopologue Molecular Formula Molecular Weight (g/mol) Key Applications
This compound C₃H₈¹⁷O 61.103 Atmospheric chemistry, non-mass-dependent fractionation studies
Propan-2-(18O)ol C₃H₈¹⁸O 62.110 Metabolic pathway tracing, NMR spectroscopy
Propan-2-(2H)ol C₃H₇DO 61.101 Kinetic isotope effect studies, solvent isotope effects
  • ¹⁷O vs. ¹⁸O : While both isotopes are used in tracing, ¹⁷O’s unique nuclear spin (I = 5/2) enables specialized applications in nuclear magnetic resonance (NMR). However, ¹⁸O is more commonly used due to its higher natural abundance (0.2% for ¹⁷O vs. 0.04% for ¹⁷O).
  • Non-Mass-Dependent Fractionation: ¹⁷O excess (Δ¹⁷O) is a critical tracer in atmospheric nitrate formation, as deviations from mass-dependent fractionation (λ = 0.52–0.53) reveal ozone-driven oxidation pathways.

Q & A

Basic Research Questions

Q. How is propan-2-(17O)ol synthesized, and what methods ensure isotopic purity for research applications?

  • Methodological Answer : Synthesis typically involves isotopic labeling of the hydroxyl group using 17O-enriched water or exchange reactions under controlled conditions. For example, AI-powered retrosynthetic tools (e.g., Reaxys, BKMS_METABOLIC) can predict one-step routes to minimize side products . Characterization requires 17O NMR to confirm isotopic incorporation and purity, as described in protocols for biomolecular NMR studies . Gas chromatography-mass spectrometry (GC-MS) or isotopic ratio mass spectrometry (IRMS) may validate isotopic enrichment .

Q. What analytical techniques are most effective for studying the 17O isotope in propan-2-ol derivatives?

  • Methodological Answer : Solid-state 17O NMR is critical for probing oxygen’s electronic environment and hydrogen-bonding interactions, as demonstrated in studies of phosphorylated compounds . Secondary ion mass spectrometry (SIMS) with high spatial resolution (e.g., 2 µm beam size) enables precise δ17O and Δ17O measurements in complex matrices . For dynamic studies, isotopic tracing using liquid-state NMR with sensitivity-enhanced pulse sequences (e.g., CP-MAS) is recommended .

Advanced Research Questions

Q. What challenges arise in isotopic labeling of propan-2-ol with 17O, and how can they be mitigated in experimental design?

  • Methodological Answer : Key challenges include isotopic dilution during synthesis and low natural abundance of 17O (0.037%). To address this, use 17O-enriched precursors (e.g., H217O) in stoichiometric excess and optimize reaction kinetics to minimize unlabeled byproducts . Computational modeling (e.g., DFT) can predict reaction pathways to improve labeling efficiency . Post-synthesis purification via column chromatography or sublimation ensures isotopic integrity .

Q. How does the 17O isotope influence molecular interactions in propan-2-ol compared to natural-abundance oxygen isotopes?

  • Methodological Answer : The 17O nucleus (I = 5/2) introduces quadrupolar effects in NMR, altering relaxation times and line shapes, which provide insights into hydrogen-bonding dynamics and solvation . In enzyme studies, isotopic substitution may affect catalytic mechanisms due to kinetic isotope effects (KIEs), measurable via stopped-flow kinetics or isotopic perturbation . SIMS analysis of Δ17O anomalies can reveal non-mass-dependent isotopic fractionation in photochemical or thermal processes .

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